molecular formula C12H7F3N4 B5575421 5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5575421
M. Wt: 264.21 g/mol
InChI Key: NRCLELLRAKOLNL-UHFFFAOYSA-N
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Description

5-phenyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with potential applications in scientific research. This compound has gained attention due to its unique structure and potential biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis in Ionic Liquid : An efficient one-pot synthesis method for 5-(trifluoromethyl)-4,7-dihydro-7-aryl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been developed, highlighting a short synthetic route, operational simplicity, mild reaction conditions, high yields, and eco-friendliness (Li et al., 2011).
  • Cyclocondensation of α,Β-unsaturated Ketones : The condensation of 3-amino-1,2,4-triazole with 1,3-diaryl-1-propen-3-ones to obtain dihydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives, with the structure of one derivative confirmed by X-ray diffraction analysis (Orlov et al., 1988).

Potential Pharmacological Applications

  • Antiasthma Agents : 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines showed potential as mediator release inhibitors, indicating their use in antiasthma pharmacology (Medwid et al., 1990).
  • Microwave-Assisted Synthesis for Anticonvulsant Agent : Synthesis of triazolo[4,3a]pyrimidine-6-carbonitrile derivatives via a microwave-assisted protocol identified a compound with promising anticonvulsant properties (Divate & Dhongade-Desai, 2014).

Structural and Molecular Studies

  • Crystal Structure Analysis : Investigations into the crystal structures of 7-(arylamino)-5-methyl-2-(trifluoromethyl)-[1,2,4]-triazolo-[1,5-a]pyrimidine derivatives, focusing on intermolecular interactions and supramolecular assemblies (Boechat et al., 2014).
  • X-Ray Diffraction for Structure Elucidation : The use of X-ray diffraction analysis for structure determination of triazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of this technique in understanding molecular arrangements (Orlov et al., 1993).

Properties

IUPAC Name

5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)10-6-9(8-4-2-1-3-5-8)18-11-16-7-17-19(10)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCLELLRAKOLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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